molecular formula C9H6N2O4S B12900424 (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one

(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one

Cat. No.: B12900424
M. Wt: 238.22 g/mol
InChI Key: ORBAXRKSMIAQFI-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolecarboxaldehyde with 5-nitrothiophene-2-carbaldehyde under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent and base, as well as reaction temperature and time, are critical parameters that need to be carefully controlled to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution on the thiophene ring can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the nitrothiophene moiety suggests possible antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitrothiophene moiety may play a crucial role in its bioactivity, potentially leading to the generation of reactive oxygen species (ROS) or the inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one: Unique due to the presence of both nitrothiophene and oxazole moieties.

    2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one: Lacks the (Z)-configuration, which may affect its reactivity and bioactivity.

    2-Methyl-4-((5-aminothiophen-2-yl)methylene)oxazol-5(4H)-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of both nitrothiophene and oxazole moieties. This combination of structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

(4Z)-2-methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C9H6N2O4S/c1-5-10-7(9(12)15-5)4-6-2-3-8(16-6)11(13)14/h2-4H,1H3/b7-4-

InChI Key

ORBAXRKSMIAQFI-DAXSKMNVSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(S2)[N+](=O)[O-])/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.